Cas no 14661-13-3 (b-D-Gulopyranose, 1,6-anhydro-,triacetate (9CI))

b-D-Gulopyranose, 1,6-anhydro-,triacetate (9CI) structure
14661-13-3 structure
Product Name:b-D-Gulopyranose, 1,6-anhydro-,triacetate (9CI)
CAS-nummer:14661-13-3
MF:C12H16O8
MW:288.250644683838
CID:120559
PubChem ID:16057422
Update Time:2025-04-18

b-D-Gulopyranose, 1,6-anhydro-,triacetate (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • b-D-Gulopyranose, 1,6-anhydro-,triacetate (9CI)
    • 1,6-ANHYDRO-2,3,4-TRI-O-ACETYL-B-GLUCOPYRANOSE
    • 1,6-ANHYDRO-BETA-D-GLUCOSE-2,3,4-TRI-O-ACETATE
    • 1-methyl-2,3,4-trinitro-benzen
    • 1-methyl-2,3,4-trinitro-benzene
    • 1-METHYL-2,3,4-TRINITROBENZENE
    • 2,3,4-TRINITRO-METHYLBENZENE
    • 2,3,4-trinitro-toluen
    • 2,3,4-trinitro-toluene
    • 2,3,4-TRINITROTOLUENE
    • 2,3,4-Trinitro-toluol
    • 2,3,4-tri-O-acetyl-1,6-anhydro-D-gulopyranose
    • Benzene, 1-methyl-2,3,4-trinitro-
    • trinitrotoluene
    • LEVOGLUCOSAN TRIACETATE
    • 1,6-ANHYDROGLUCOSE TRIACETATE
    • 1,6-ANHYDRO-BETA-D-GLUCOSE TRIACETATE
    • 1,6-Anhydro-β-D-gulopyranose triacetate
    • 1,6-ANHYDRO-BETA-D-GLUCOSE 2,3,4-TRIACETATE
    • 1,6-ANHYDRO-B-D-GLUCOPYRANOSE, 2,3,4-TRIACETATE
    • 1,6-ANHYDRO-2,3,4-TRI-O-ACETYL-B-D-GLUCOPYRANOSE
    • 1,6-ANHYDRO-BETA-D-GLUCOPYRANOSE, 2,3,4-TRIACETATE
    • [(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
    • 14661-13-3
    • Inchi: 1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10-,11-,12-/m1/s1
    • InChI-sleutel: BAKQMOSGYGQJOJ-IYKVGLELSA-N
    • LACHT: O1[C@@H]2[C@@H]([C@@H]([C@H]([C@H]1CO2)OC(C)=O)OC(C)=O)OC(C)=O

Berekende eigenschappen

  • Exacte massa: 288.085
  • Monoisotopische massa: 288.085
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 6
  • Complexiteit: 420
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 97.4A^2
  • XLogP3: -0.4

Experimentele eigenschappen

  • Dichtheid: 1.34
  • Smeltpunt: 108-109
  • Kookpunt: 392°Cat760mmHg
  • Vlampunt: 147.3°C
  • Brekindex: 1.494
Aanbevolen leveranciers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd